

Spectroscopic Profile of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-6-(trifluoromethyl)pyrimidine
Cat. No.:	B074157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-6-(trifluoromethyl)pyrimidine** (CAS No: 1546-78-7), a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Hydroxy-6-(trifluoromethyl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Solvent	Assignment
13.177	DMSO-d ₆	OH
8.406	DMSO-d ₆	Pyrimidine-H
6.867	DMSO-d ₆	Pyrimidine-H

Table 1: ¹H NMR chemical shifts for 4-Hydroxy-6-(trifluoromethyl)pyrimidine.[1]

¹³C NMR Data

Chemical Shift (ppm)	Solvent
Data not available in search results	DMSO-d ₆

Table 2: ¹³C NMR data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine. The solvent used for analysis was DMSO-d₆.[2][3][4]

¹⁹F NMR Data

Chemical Shift (ppm)	Reference Standard
Data not available in search results	CFCl ₃

Table 3: ¹⁹F NMR data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

Infrared (IR) Spectroscopy

Peak (cm ⁻¹)	Technique	Assignment
Data not available in search results	Mull / ATR-IR	-

Table 4: IR spectroscopy data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Available information indicates that spectra have been acquired using Mull and ATR-IR techniques.[\[5\]](#)

Mass Spectrometry (MS)

m/z	Method	Assignment
164.09 (Molecular Weight)	GC-MS	[M] ⁺

Table 5: Mass spectrometry data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine.[\[5\]](#)
[\[6\]](#)

Experimental Protocols

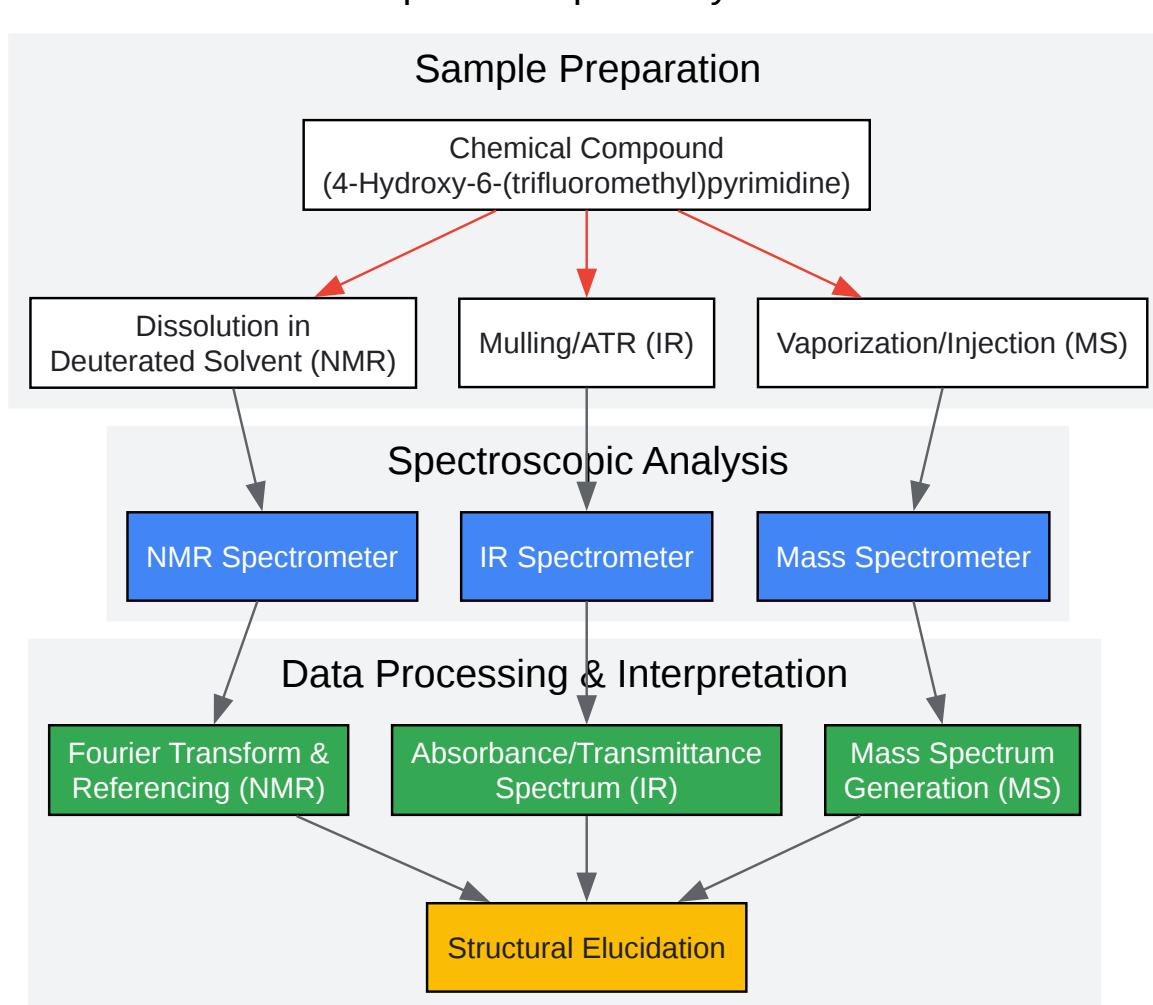
The following are detailed, generalized methodologies for the spectroscopic techniques cited. Protocols for the specific acquisition of the presented data were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-Hydroxy-6-(trifluoromethyl)pyrimidine** is dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

- Data Acquisition: A series of radiofrequency pulses are applied to the sample in a strong magnetic field. The resulting free induction decay (FID) signal is detected.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ^1H and ^{13}C NMR, and trichlorofluoromethane (CFCl_3) for ^{19}F NMR.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
 - Mull: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then spread between two infrared-transparent plates (e.g., KBr).
- Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared light is passed through the sample.
- Spectrum Generation: The instrument measures the amount of light absorbed by the sample at each wavelength, generating a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: The sample molecules are ionized, for example, by electron impact (EI), which creates a molecular ion ($[\text{M}]^+$) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-6-(trifluoromethyl)pyrimidine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine 99 1546-78-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074157#spectroscopic-data-for-4-hydroxy-6-trifluoromethyl-pyrimidine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com